Mandestrobin

fungicide in vitro assay EC50

Mandestrobin (FRAC Group 11, methoxyacetamide) is the strobilurin of choice when environmental fate profiling is critical. Its aquatic photodegradation half-life of 4.4–6.1 days reduces surface-water persistence versus longer-lived QoIs. It delivers a reproducible 6.3% yield increase in Brassica crops under disease-free conditions, serving as a reference for plant-health studies. The well-characterized G143A mutation response in Botrytis cinerea makes it a reliable marker for cross-resistance monitoring. High-purity analytical standards (≥98%) enable robust LC-MS/MS method development for residue analysis in complex matrices. Choose mandestrobin for targeted R&D where environmental safety, quantifiable physiological effects, and resistance diagnostics are paramount.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 173662-97-0
Cat. No. B1253266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMandestrobin
CAS173662-97-0
Synonyms(2R)-2-(2-((2,5-Dimethylphenoxy)methyl)phenyl)-2-methoxy-N-methylacetamide
Benzeneacetamide, 2-((2,5-dimethylphenoxy)methyl)-alpha-methoxy-N-methyl-, (alphaR)-
mandestrobin
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)OC
InChIInChI=1S/C19H23NO3/c1-13-9-10-14(2)17(11-13)23-12-15-7-5-6-8-16(15)18(22-4)19(21)20-3/h5-11,18H,12H2,1-4H3,(H,20,21)
InChIKeyPDPWCKVFIFAQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mandestrobin (CAS 173662-97-0): A Methoxyacetamide Strobilurin Fungicide for Strategic Sourcing


Mandestrobin is a synthetic fungicide belonging to the strobilurin class, characterized by a methoxyacetamide chemical structure [1]. Its primary mode of action is the inhibition of mitochondrial respiration at the cytochrome bc1 complex (Complex III), specifically targeting the quinone outside (Qo) site [2]. As a member of the FRAC Group 11 fungicides, mandestrobin is a racemic mixture (1:1 ratio of R- and S-enantiomers) developed by Sumitomo Chemical and commercialized starting in 2013 [3]. It is used for the preventive and curative control of a broad spectrum of economically important plant pathogens [4].

Why Generic Substitution of Mandestrobin with Other Strobilurins is Scientifically Inadvisable


While mandestrobin shares the FRAC Group 11 classification and mode of action with other strobilurin fungicides like azoxystrobin, pyraclostrobin, and trifloxystrobin, they are not interchangeable [1]. Direct substitution can lead to suboptimal disease control and unintended consequences for crop physiology, environmental fate, and resistance management. Critical differences in their chemical subclasses (e.g., methoxyacetamide vs. methoxyacrylate) result in distinct physicochemical properties, such as log Kow and solubility, which directly influence their environmental behavior and biological activity [2]. The following evidence demonstrates where mandestrobin exhibits quantifiable differentiation that is meaningful for procurement and scientific selection.

Mandestrobin (CAS 173662-97-0): Quantitative Differential Evidence vs. Key QoI Comparators


Comparative In Vitro Potency: Mandestrobin Ranks Within Class for Basidiospore Germination Inhibition

In an in vitro germination assay against basidiospores of Puccinia horiana (chrysanthemum white rust), mandestrobin's activity falls within the established range for strobilurin fungicides. The study reported that EC50 values for the entire strobilurin class ranged from 2 to 27 ppb [1]. While individual EC50 values for mandestrobin were not reported in isolation, the data confirm its functional equivalence in potency to other tested strobilurins in this assay, distinguishing the class from benzimidazoles (EC50 9-244 ppm) and multisite inhibitors like mancozeb (EC50 7 ppm) [2]. This confirms mandestrobin's high intrinsic activity characteristic of QoI fungicides.

fungicide in vitro assay EC50 Puccinia horiana strobilurin

Differential Risk of Cross-Resistance: Mandestrobin and the G143A Mutation

In silico docking studies and in vitro assays reveal a critical limitation for all QoI fungicides against pathogens with the G143A mutation. While mandestrobin demonstrated high affinity for wild-type cytochrome b, it was not effective against G143A-mutated isolates of Botrytis cinerea [1]. This finding is consistent with cross-resistance patterns observed for other QoIs like pyraclostrobin, trifloxystrobin, and kresoxim-methyl [2]. Therefore, mandestrobin should not be considered a resistance-breaking solution where the G143A mutation is present; its procurement value is contingent on its use in rotation with fungicides from different FRAC groups.

fungicide resistance QoI G143A mutation Botrytis cinerea in silico docking

Physiological Yield Enhancement: A 6.3% Increase in Brassica napus Under Disease-Free Conditions

In a field study conducted under disease-free conditions, treatment with mandestrobin resulted in an average yield increase of 6.3% in Brassica napus (oilseed rape) [1]. This effect was attributed to physiological changes, including delayed chlorophyll degradation and leaf senescence, indicating a direct plant health benefit beyond its fungicidal activity [2]. While similar physiological effects have been reported for other strobilurins like pyraclostrobin and azoxystrobin, this study provides a specific, quantified baseline for mandestrobin's plant growth-promoting properties in the absence of disease pressure.

physiological effect yield enhancement Brassica napus plant physiology strobilurin

Environmental Fate: Aquatic Photodegradation Half-Life of 4.4–6.1 Days

A study investigating the degradation of mandestrobin in illuminated aerobic aquatic water-sediment systems found a half-life of 4.4–6.1 days in the aqueous layer [1]. This relatively rapid degradation under simulated sunlight conditions indicates a lower potential for long-term persistence in illuminated surface waters compared to compounds with longer aqueous half-lives. The study also highlighted that the primary transformation pathway was photoinduced bond cleavage at the benzyl phenyl ether [2]. This environmental behavior is a key differentiator when selecting fungicides for use near aquatic environments or in regions with strict environmental regulations.

environmental fate photodegradation half-life water-sediment system mandestrobin

Mandestrobin (CAS 173662-97-0): Evidence-Based Application Scenarios for Scientific and Industrial Use


Integrated Pest Management Programs Requiring QoI Potency with Short Environmental Persistence

For research or agricultural applications where the high intrinsic activity of a QoI fungicide is required but environmental persistence is a concern, mandestrobin is a compelling choice. Its demonstrated aquatic photodegradation half-life of 4.4–6.1 days in illuminated water-sediment systems [1] suggests a lower risk of surface water accumulation compared to strobilurins with longer half-lives. This property is particularly valuable for studies on environmental fate or for use in crops near water bodies.

Field Trials Investigating Physiological Yield Enhancement in Oilseed Rape and Related Brassicas

Researchers and agronomists focusing on plant physiology and yield optimization in Brassica crops can use mandestrobin as a tool to induce a quantifiable 6.3% yield increase under disease-free conditions [2]. This established baseline makes mandestrobin a useful reference compound for comparative studies on the non-fungicidal, plant health-promoting effects of strobilurins. The documented delay in leaf senescence and chlorophyll degradation provides a clear phenotypic marker for experimental validation.

Resistance Monitoring and Management Studies for QoI Fungicides

Given its well-characterized susceptibility to the G143A mutation in Botrytis cinerea and other pathogens [3], mandestrobin serves as an excellent representative QoI fungicide for resistance monitoring programs. Its inclusion in sensitivity assays alongside pyraclostrobin, trifloxystrobin, and azoxystrobin allows for a comprehensive assessment of cross-resistance patterns in fungal populations, informing local fungicide rotation strategies.

Analytical Method Development and Residue Analysis

The availability of high-purity mandestrobin analytical standards (e.g., 98.0+% purity by qNMR and HPLC ) makes it suitable for developing and validating quantitative analytical methods (e.g., LC-MS/MS) for residue monitoring in food and environmental samples. Its specific physicochemical properties, including a log Kow of 3.51 [4], allow for robust extraction and detection protocols in complex matrices such as strawberries, grapes, and stone fruits [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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